4-Hydroxy-8-methoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

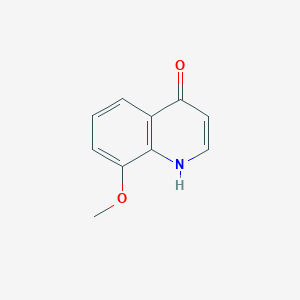

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVLMLGPDKKYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287844 |

Source

|

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21269-34-1 |

Source

|

| Record name | 21269-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-8-methoxyquinoline

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of pharmacologically active substances, including antimalarial, antibacterial, and anticancer agents.[1] The 4-hydroxyquinoline (or 4-quinolone) tautomer, in particular, is a core structural motif in numerous bioactive compounds.[2] The introduction of a methoxy group at the 8-position modulates the molecule's electronic properties, lipophilicity, and metal-chelating capabilities, making this compound a compound of significant interest for researchers in drug development and chemical biology. This guide provides an in-depth exploration of the primary synthetic pathways to this target, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic overview reveals that the most logical bond disconnections for the quinoline core involve breaking the C4-N1 and C4a-C8a bonds. This approach leads back to a substituted aniline precursor, which is a readily available starting material. The choice of the second reactant dictates the specific named reaction to be employed.

Caption: Retrosynthetic pathways for this compound.

Part 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline-3-carboxylate framework, which can subsequently be hydrolyzed and decarboxylated to yield the target molecule.[3][4] The reaction proceeds in two main stages: initial condensation followed by thermal cyclization.

Mechanistic Rationale

The synthesis begins with the condensation of an aniline, in this case, 2-methoxyaniline (o-anisidine), with diethyl ethoxymethylenemalonate (EMME).[4] This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient carbon of the malonate, displacing the ethoxy group.[4]

The crucial second step is an intramolecular thermal cyclization of the resulting anilidomethylenemalonate intermediate.[5] This step requires significant thermal energy (typically 200-250 °C) to facilitate an electrocyclic ring closure onto the benzene ring.[3][6] The use of high-boiling, inert solvents such as diphenyl ether or Dowtherm A is standard practice to achieve the necessary temperatures, which significantly increases reaction yields compared to solvent-free conditions.[3][6]

A Note on Regioselectivity: When using an asymmetrically substituted aniline like 2-methoxyaniline, cyclization can theoretically occur at either of the two ortho positions (C2 or C6 of the aniline). This can lead to a mixture of the desired 8-methoxy isomer and the undesired 6-methoxy isomer.[3] The regiochemical outcome is governed by both steric and electronic factors, and separation of the resulting isomers may be required.

Caption: Workflow for the Gould-Jacobs synthesis pathway.

Experimental Protocol: Gould-Jacobs Synthesis

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (solvent)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture gently (approx. 100-120 °C) for 1-2 hours. Ethanol, a byproduct of the condensation, can be removed by distillation to drive the reaction to completion.

-

Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.[3] The reaction progress can be monitored by TLC.

-

Workup & Isolation: Allow the reaction mixture to cool. The cyclized product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

-

Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed to the corresponding carboxylate salt.[4]

-

Decarboxylation: Cool the solution and carefully acidify with concentrated HCl to a pH of ~4-5. The carboxylic acid intermediate will precipitate. Collect the solid by filtration. The moist solid is then heated (typically in the same high-boiling solvent or neat) to effect decarboxylation, yielding the final this compound.[4]

-

Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 2: The Conrad-Limpach Synthesis Pathway

An alternative classical route is the Conrad-Limpach synthesis, which utilizes a β-ketoester instead of a malonic ester.[1][6] This method directly yields a 4-quinolone structure.

Mechanistic Rationale

The reaction involves the condensation of 2-methoxyaniline with a β-ketoester like ethyl acetoacetate (EAA).[6] The initial step is the formation of a Schiff base (or the corresponding enamine tautomer) via attack of the aniline on the keto group of the EAA.[6] Similar to the Gould-Jacobs reaction, this intermediate is then subjected to high temperatures (around 250 °C) in an inert solvent to induce thermal cyclization, followed by the elimination of ethanol to form the 4-quinolone product.[6][7]

The Conrad-Limpach reaction is known for its sensitivity to reaction conditions, which can influence the formation of either 4-quinolones (thermodynamic product, high temperature) or 2-quinolones (kinetic product, lower temperature, also known as the Knorr synthesis).[8] For the synthesis of 4-hydroxyquinolines, high-temperature cyclization is essential.[7]

Caption: Key mechanistic steps in the Conrad-Limpach synthesis.

Experimental Protocol: Conrad-Limpach Synthesis

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Ethyl acetoacetate (EAA)

-

Mineral oil or Dowtherm A (solvent)

-

A catalytic amount of strong acid (e.g., H₂SO₄)

Procedure:

-

Condensation: Combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic drop of concentrated sulfuric acid in a flask.[7] The mixture can be stirred at room temperature or with gentle heating (e.g., 100 °C) for 1 hour.

-

Cyclization: Add a high-boiling solvent like mineral oil to the reaction mixture.[6] Equip the flask with a distillation apparatus to remove ethanol as it forms.[7] Heat the reaction to 250 °C and maintain this temperature for 30-60 minutes.[6]

-

Workup and Purification: Cool the reaction mixture. The product should precipitate. Filter the solid and wash thoroughly with a non-polar solvent (e.g., petroleum ether or hexane) to remove the mineral oil. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Part 3: Data Summary and Pathway Comparison

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

| Aniline Precursor | 2-Methoxyaniline | 2-Methoxyaniline |

| Carbon Source | Diethyl Ethoxymethylenemalonate | Ethyl Acetoacetate |

| Intermediate | Anilinomethylenemalonate | Enamine / Schiff Base |

| Key Step | High-temperature thermal cyclization | High-temperature thermal cyclization |

| Initial Product | 4-Hydroxyquinoline-3-carboxylate | 4-Quinolone (4-hydroxyquinoline) |

| Post-Cyclization Steps | Saponification & Decarboxylation | None required |

| Pros | Well-established; allows for C3-functionalization. | More direct route to the 4-quinolone core. |

| Cons | Multi-step post-cyclization; potential regioselectivity issues. | Potential for 2-quinolone side-product; potential regioselectivity issues. |

Conclusion

The synthesis of this compound is readily achievable through well-established methodologies, primarily the Gould-Jacobs and Conrad-Limpach reactions. Both pathways leverage the reactivity of 2-methoxyaniline as a key precursor and rely on a critical high-temperature thermal cyclization step. The Gould-Jacobs route offers a pathway to a C3-carboxy-functionalized intermediate, providing opportunities for further derivatization, while the Conrad-Limpach synthesis offers a more direct route to the target scaffold. A critical consideration for both methods is the management of regioselectivity, which may necessitate careful optimization of reaction conditions or chromatographic separation of the final product isomers. Modern variations, such as the use of microwave irradiation, can offer significant improvements by reducing reaction times and potentially improving yields.[5][9] This guide provides the foundational knowledge for researchers to select and execute the most suitable pathway for their specific research and development needs.

References

- 1. jptcp.com [jptcp.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 4-Hydroxy-8-methoxyquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-methoxyquinoline

Abstract

This compound is a heterocyclic organic compound belonging to the quinoline family, a class of molecules recognized as a "privileged structure" in medicinal chemistry. Its scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities. The unique arrangement of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a nitrogen atom within the bicyclic aromatic system imparts specific physicochemical properties that are critical for its interaction with biological targets. This guide provides a comprehensive analysis of these properties, detailing the compound's synthesis, structural characteristics, and analytical validation. We will explore the causality behind experimental choices and provide field-proven insights into its characterization, offering a foundational resource for its application in drug discovery and development.

Molecular Identity and Tautomerism

This compound (CAS: 21269-34-1) possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and its tautomer, 8-methoxyquinolin-4(1H)-one (keto form). While often depicted as the hydroxyquinoline, the quinolone (keto) form is believed to predominate in many conditions, which significantly influences its hydrogen bonding capacity, acidity, and reactivity.[2] This equilibrium is fundamental to its biological activity and must be considered during analytical characterization and screening.

Synthesis via Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach reaction.[2][3] This robust method involves two key stages: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the quinolone ring system. The choice of an inert, high-boiling solvent like Dowtherm A or mineral oil is critical in the second step to achieve high yields by ensuring a consistent reaction temperature (around 250 °C) and preventing sublimation or degradation of the intermediate.[2][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Conrad-Limpach procedures for structurally similar compounds.[4]

Step 1: Formation of the Enamine Intermediate

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux (approx. 110-120 °C). The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected (typically 4-6 hours), indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate three-neck flask equipped with a mechanical stirrer, a condenser, and a thermometer, pre-heat a high-boiling inert solvent such as Dowtherm A to 250 °C.

-

Add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. This controlled addition is crucial to manage the evolution of ethanol and prevent excessive foaming.

-

Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete to ensure full cyclization.

-

Cool the reaction mixture to below 100 °C and dilute with a large volume of an aliphatic hydrocarbon solvent like hexane or pentane to precipitate the product.

-

Collect the resulting solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product is the ethyl ester of this compound-3-carboxylic acid.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to facilitate hydrolysis.

-

Cool the solution in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid. This will precipitate the this compound-3-carboxylic acid.

-

Collect the solid by filtration and wash with cold water.

-

To achieve decarboxylation, heat the carboxylic acid solid above its melting point (typically in a high-boiling solvent or neat) until gas evolution (CO₂) ceases.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Core Physicochemical Properties

The interplay of the aromatic rings, the electron-donating methoxy group, and the hydrogen-bonding capable hydroxyl group dictates the compound's physicochemical profile. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics in a drug development context.

| Property | Value / Description | Source / Rationale |

| CAS Number | 21269-34-1 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Predicted: >220 °C | Based on related structures like 4-Hydroxy-8-methoxy-2-methylquinoline (222 °C)[5] and 4-Hydroxy-8-methoxyquinolin-2(1H)-one (245-248 °C).[6] |

| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, methanol), and aqueous acidic/alkaline solutions. | Inferred from the structure and data on parent quinolines.[6][7] The phenolic hydroxyl and basic nitrogen allow for salt formation, enhancing solubility in acidic and basic media. |

| Acidity (pKa) | Predicted: ~4.5-5.5 (quinolinium N-H) and ~9.0-10.0 (phenolic O-H) | Estimated based on parent 4-hydroxyquinoline (pKa ~2.2, 11.3)[8] and 8-hydroxyquinoline (pKa ~9.9). The methoxy group's electron-donating effect will slightly alter these values. Experimental determination via potentiometric titration is recommended.[9] |

| Lipophilicity (LogP) | Predicted (XLogP3-AA): ~1.9 | Based on the value for the closely related 8-Methoxy-2-methylquinolin-4-ol.[10] This moderate lipophilicity is often favorable for oral bioavailability. |

Analytical Characterization & Protocols

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure and connectivity of the molecule.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to observe the exchangeable hydroxyl proton.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum:

-

Aromatic Protons (6.5-8.5 ppm): Expect complex multiplets for the protons on the quinoline ring system.

-

Methoxy Protons (~3.8-4.0 ppm): A sharp singlet integrating to 3 protons.

-

Vinyl Proton (~6.0-6.5 ppm): A singlet for the proton at the C3 position.

-

Hydroxyl Proton (>10 ppm): A broad singlet for the acidic OH proton, which will disappear upon addition of a drop of D₂O.

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Spectrum:

-

Carbonyl Carbon (~170-180 ppm): Signal corresponding to the C4-O carbon in its quinolone tautomer.

-

Aromatic Carbons (110-150 ppm): Multiple signals for the carbons of the bicyclic ring.

-

Methoxy Carbon (~55-60 ppm): A signal for the -OCH₃ carbon.

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.

-

Electrospray Ionization (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Acquisition: Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire in positive ion mode.

-

Expected Spectrum: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 176.06. High-resolution analysis should confirm the elemental formula C₁₀H₁₀NO₂⁺.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

FTIR (KBr Pellet) Protocol:

-

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Spectrum:

-

O-H Stretch (3200-3500 cm⁻¹): A broad band indicating the hydroxyl group.

-

C-H Stretch (aromatic) (~3000-3100 cm⁻¹): Sharp peaks.

-

C=O Stretch (~1650-1670 cm⁻¹): A strong absorption from the quinolone tautomer.

-

C=C and C=N Stretches (1500-1620 cm⁻¹): Multiple sharp bands characteristic of the aromatic quinoline ring.

-

C-O Stretch (~1200-1250 cm⁻¹): A strong band for the aryl-ether methoxy group.

-

-

Biological Significance and Therapeutic Potential

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[11][12] The primary mechanism underlying these activities is its function as a potent bidentate chelating agent for various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[11]

The biological activity of this compound is predicated on this same principle. By chelating essential metal ions, it can disrupt critical enzymatic processes within pathogenic cells or cancer cells, leading to their demise. For example, in an anticancer context, 8-HQ derivatives can complex with intracellular copper, transport it into cancer cells, and catalyze the formation of cytotoxic reactive oxygen species (ROS), inducing apoptosis.[13] The methoxy and hydroxyl substituents on the quinoline ring finely tune the molecule's lipophilicity and electronic properties, thereby modulating its cell permeability, chelation strength, and overall biological efficacy.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. biosynce.com [biosynce.com]

- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

4-Hydroxy-8-methoxyquinoline CAS number and identification

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline: CAS Number, Identification, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a detailed exploration of the essential identifiers, physicochemical properties, and advanced analytical methodologies required for the unambiguous identification and characterization of this molecule. We will delve into the causality behind experimental choices for spectroscopic and chromatographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Core Compound Identification

The unique identity of any chemical compound begins with its universally recognized identifiers. For this compound, these are crucial for database searches, procurement, and regulatory compliance. The primary identifier is the Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| CAS Number | 21269-34-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Canonical SMILES | COC1=CC=CC2=C1NC=CC2=O | [2] |

| InChI Key | DJVLMLGPDKKYJW-UHFFFAOYSA-N |

A key structural feature of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This equilibrium is crucial to consider during spectroscopic analysis as it can be influenced by the solvent and physical state.

Caption: Keto-enol tautomerism of this compound.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is a prerequisite for handling and analysis.

| Property | Value | Source |

| Appearance | Solid | |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol. | [3] |

| Storage Class | 11 - Combustible Solids |

Safety Information: this compound is classified as hazardous. It is essential to consult the Safety Data Sheet (SDS) before handling.

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

-

Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)

Spectroscopic Characterization Workflow

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure. Due to the limited availability of published experimental spectra for this specific compound, the following data is predictive, based on established principles and data from analogous structures.[4][5] The combined use of NMR, IR, and MS forms a robust, self-validating system for structural elucidation.[6][7]

Caption: Integrated workflow for the identification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The choice of deuterated solvent (e.g., DMSO-d₆, CDCl₃) is critical as it can influence the position of exchangeable protons (OH/NH).[4]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

-

δ ~11.0-12.0 ppm (singlet, 1H): This broad singlet corresponds to the exchangeable proton of the hydroxyl (enol) or NH (keto) group.

-

δ ~7.8-8.1 ppm (doublet, 1H): Aromatic proton ortho to the nitrogen.

-

δ ~7.0-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the benzene ring.

-

δ ~6.2-6.5 ppm (singlet, 1H): Proton at the C3 position.

-

δ ~3.9 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

-

δ ~175-180 ppm: C4 (carbonyl in keto form or C-OH in enol form).

-

δ ~140-150 ppm: Aromatic carbons attached to heteroatoms (C8a, C8).

-

δ ~110-135 ppm: Remaining aromatic carbons.

-

δ ~100-105 ppm: C3.

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[8]

Predicted IR Absorption Bands (ATR):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydroxyl group and/or N-H stretch of the keto tautomer, often showing broadness due to hydrogen bonding.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950, 2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~1650 cm⁻¹: C=O stretching (from the keto tautomer).

-

~1620, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring system.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[9][10]

Expected Mass Spectrum Data:

-

Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule. Electron Ionization (EI) can also be used.

-

Molecular Ion Peak ([M+H]⁺): m/z = 176.0655 (for C₁₀H₁₀NO₂⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (mass errors < 5 mDa).[9][10]

-

Key Fragments: Fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Chromatographic Analysis

Chromatography is essential for separating the compound from impurities and for quantification. The choice between HPLC and GC is dictated by the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile, polar compounds like hydroxyquinolines.[11]

Rationale for Method Development: Quinoline derivatives can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols on the silica surface.[12] A mixed-mode column (e.g., Primesep 100) with both reversed-phase and ion-exchange characteristics can provide superior retention and peak symmetry for basic quinoline molecules.[13] Alternatively, a high-purity, end-capped C18 column can be used with an acidic mobile phase to suppress silanol activity and ensure the analyte is in a single ionic form.

Step-by-Step Protocol:

-

Column: Primesep 100 mixed-mode column (5 µm, 4.6 x 150 mm) or equivalent high-purity C18 column.

-

Mobile Phase: An isocratic mixture of Acetonitrile and water (e.g., 30:70 v/v) containing an acidic modifier. For UV detection, 0.1% formic acid or phosphoric acid is suitable. For LC-MS compatibility, 0.1% formic acid or an ammonium formate buffer should be used.[12][13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at ~240-250 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of a polar hydroxyl/amino group, which can cause peak tailing and poor chromatographic performance.[14]

Causality for Derivatization: To overcome these limitations, chemical derivatization is a necessary sample preparation step.[14] This process converts the polar -OH/-NH group into a less polar, more volatile, and thermally stable derivative, making the compound amenable to GC analysis. Silylation, converting the active hydrogen to a trimethylsilyl (TMS) ether, is a common and effective strategy.

Step-by-Step Protocol:

-

Derivatization: a. Place 1 mg of the dried sample in a 2 mL reaction vial. b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile. c. Seal the vial and heat at 60-70 °C for 30 minutes. d. Cool the vial to room temperature before injection.

-

GC-MS System: a. Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically suitable.[15] b. Injector: Set to 250 °C in splitless mode. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15] d. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific derivative. e. MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum will correspond to the TMS derivative. The molecular ion will be 72 mass units higher than the parent compound. The fragmentation pattern will be characteristic of the TMS-derivatized structure.

Conclusion

The definitive identification of this compound (CAS: 21269-34-1) requires a multi-faceted analytical approach. This guide has outlined the foundational identifiers and provided a detailed, rationale-driven framework for its characterization using NMR, IR, and MS, as well as separation by HPLC and GC-MS. By understanding the principles behind method selection—such as the necessity of derivatization for GC-MS and the advantages of mixed-mode columns in HPLC—researchers can generate reliable and reproducible data. This integrated workflow ensures a high degree of confidence in the identity, purity, and structure of this important quinoline derivative.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. labshake.com [labshake.com]

- 3. biosynce.com [biosynce.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. lehigh.edu [lehigh.edu]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iosrphr.org [iosrphr.org]

- 12. sielc.com [sielc.com]

- 13. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

- 15. madison-proceedings.com [madison-proceedings.com]

The Ascendant Therapeutic Potential of 4-Hydroxy-8-methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To my fellow researchers, scientists, and pioneers in drug development, this guide serves as a deep dive into the burgeoning landscape of 4-hydroxy-8-methoxyquinoline derivatives. The quinoline nucleus, a heterocyclic aromatic system, has long been revered as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Its versatile structure allows for a myriad of substitutions, each modulating its pharmacological profile in nuanced ways. This guide will specifically illuminate the therapeutic promise held by the this compound core, a scaffold that, while less explored than its individual 4-hydroxy and 8-methoxy counterparts, presents a compelling frontier for the development of novel therapeutic agents. We will traverse the synthesis, biological activities, and mechanistic underpinnings of these derivatives, offering a comprehensive resource to catalyze further innovation in this exciting domain.

I. The Strategic Design of the this compound Scaffold

The rationale behind focusing on the this compound scaffold is rooted in the established bioactivities of its constituent parts. The 4-hydroxy-2-quinolone moiety is a well-documented pharmacophore with a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The hydroxyl group at the C-4 position is crucial for the tautomeric equilibrium between the enol and keto forms, which can significantly influence receptor binding and biological activity.

Simultaneously, the methoxy group at the C-8 position can profoundly impact the molecule's physicochemical properties. The electron-donating nature of the methoxy group can modulate the electron density of the quinoline ring system, affecting its reactivity and interaction with biological targets. Furthermore, the methoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The strategic combination of these two functionalities on the quinoline core creates a unique chemical entity with the potential for synergistic or novel biological activities.

II. Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies, often involving cyclization reactions. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound derivatives, 2-methoxyaniline would serve as a key starting material.

Experimental Protocol: Conrad-Limpach Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a 4-hydroxy-8-methoxy-2-substituted-quinoline, a foundational structure for further derivatization.

Materials:

-

2-methoxyaniline

-

Diethyl malonate (or a substituted derivative)

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-methoxyaniline (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting crude product, add polyphosphoric acid (PPA) or Dowtherm A. Heat the mixture to a high temperature (typically 240-260°C) for 15-30 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water with stirring. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. To purify the product, dissolve it in a dilute aqueous sodium hydroxide solution and then re-precipitate it by adding hydrochloric acid to neutralize the solution. The purified this compound derivative can be collected by filtration, washed with water, and dried.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

III. Biological Activities and Therapeutic Potential

While the direct body of literature on this compound derivatives is still emerging, we can extrapolate their potential biological activities based on closely related analogs.

A. Anticancer Activity

The quinoline scaffold is a cornerstone in the development of anticancer agents.[4] Derivatives of 4-hydroxy-2-quinolone have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The introduction of an 8-methoxy group has also been shown to contribute to the anticancer activity of quinoline derivatives. For instance, certain 8-methoxy-4-anilinoquinolines have exhibited potent antitumor activity.[6]

Plausible Mechanisms of Action:

The anticancer activity of this compound derivatives could be mediated through several mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinoline-based anticancer drugs target protein tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival. The 4-anilinoquinoline scaffold, for example, is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6]

-

Induction of Apoptosis: These derivatives may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress in cancer cells, leading to DNA damage and cell death.[4]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring may allow for intercalation into the DNA double helix, thereby disrupting DNA replication and transcription.

Illustrative Data on Related Compounds:

The following table summarizes the cytotoxic activity of some 8-methoxyquinoline derivatives against various cancer cell lines, providing a benchmark for the potential of the this compound scaffold.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| An 8-methoxy-4-anilinoquinoline derivative (Compound 2i) | BGC-823 (Gastric) | 4.65 | [6] |

| An 8-methoxy-4-anilinoquinoline derivative (Compound 2i) | HeLa (Cervical) | 7.15 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for evaluating the cytotoxic effects of novel this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Activity

Quinolone antibiotics, characterized by the 4-oxo-1,4-dihydroquinoline core, are a major class of antibacterial agents.[7] The 4-hydroxy-2-quinolone scaffold has also been explored for its antimicrobial properties.[2] The addition of a methoxy group at various positions on the quinoline ring has been shown to influence the antibacterial and antifungal activity. For example, 8-methoxyquinoline has demonstrated strong antifungal and antibacterial activities.[8]

Plausible Mechanisms of Action:

The antimicrobial action of this compound derivatives could involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition is the primary mechanism of action for quinolone antibiotics.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

-

Metal Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator, and the chelation of essential metal ions can disrupt various cellular processes in microorganisms.[9][10]

Illustrative Data on Related Compounds:

The following table presents the minimum inhibitory concentrations (MICs) of some 8-methoxyquinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| An 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline | S. aureus | - | [10] |

| An 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline | E. coli | - | [10] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of novel this compound derivatives against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Preclinical Evaluation Workflow for Quinoline Derivatives

Caption: A streamlined workflow for the preclinical evaluation of novel quinoline-based drug candidates.

Potential Anticancer Mechanisms of this compound Derivatives

Caption: Potential molecular targets and resulting cellular effects of this compound derivatives in cancer cells.

V. Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The convergence of the well-established biological activities of the 4-hydroxyquinolone core with the modulating effects of the 8-methoxy group presents a compelling rationale for the design and synthesis of novel derivatives. The preliminary data from related compounds suggest significant potential for these molecules as anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

This technical guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules. By leveraging the insights and methodologies presented herein, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Antimicrobial Potential of 4-Hydroxy-8-methoxyquinoline: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold and the Promise of 4-Hydroxy-8-methoxyquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the various substituted quinolines, 8-hydroxyquinoline and its derivatives have been extensively studied and are known for their potent antimicrobial effects, which are largely attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.[1][2] This technical guide focuses on a specific, less-explored derivative, This compound , providing an in-depth analysis of its predicted antimicrobial effects, a plausible mechanism of action based on related structures, and detailed protocols for its evaluation.

While direct and extensive research on the antimicrobial properties of this compound is limited, this guide synthesizes data from closely related 4-hydroxy and 8-methoxy quinoline analogs to provide a robust framework for researchers and drug development professionals. It is important to note that this compound has been identified as a potentially carcinogenic compound, a critical consideration for any therapeutic development.[3]

Predicted Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their function as metal ion chelators.[1][4] By sequestering essential divalent and trivalent metal ions such as Fe²⁺/³⁺, Zn²⁺, and Cu²⁺, these compounds disrupt numerous cellular processes in microbial cells. The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a bidentate ligand capable of forming stable complexes with these metal ions.[2]

For this compound, the presence of a hydroxyl group at the 4-position suggests a similar potential for metal chelation, although the substitution of the 8-hydroxyl with a methoxy group may alter its chelating efficiency and overall biological activity. The lone pair of electrons on the methoxy group's oxygen atom could still participate in coordinating with metal ions, but likely with different affinity and geometry compared to a hydroxyl group.

The downstream effects of this metal ion disruption are multifaceted and can include:

-

Inhibition of Metalloenzymes: Many essential enzymes, including those involved in cellular respiration and DNA replication, require metal ions as cofactors. Chelation of these ions by this compound would lead to the inhibition of these enzymes and subsequent cell death.

-

Generation of Reactive Oxygen Species (ROS): The complexation of quinoline derivatives with metal ions like copper can catalyze the formation of ROS, leading to oxidative stress and damage to cellular components such as lipids, proteins, and DNA.

-

Disruption of Membrane Integrity: The lipophilic nature of the quinoline scaffold allows it to intercalate into the microbial cell membrane, potentially altering its fluidity and function, and leading to the leakage of intracellular contents.

Visualizing the Proposed Mechanism of Action

Caption: Proposed antimicrobial mechanism of this compound.

Anticipated Antimicrobial Spectrum and Structure-Activity Relationship

The antimicrobial spectrum of this compound is predicted to be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. This prediction is based on the known activities of structurally similar quinoline derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Importance of the Hydroxyl Group: Studies on 8-hydroxyquinolines have consistently highlighted the critical role of the 8-hydroxyl group in their antimicrobial and antimycobacterial activity.[5] Its replacement with a methoxy group in this compound may modulate this activity.

-

Substitution at Position 4: 4-Hydroxyquinolines are known to possess antimicrobial properties, with some derivatives showing growth-inhibitory effects against intestinal bacteria.[6]

-

Substitution at Position 8: The presence of a methoxy group at the 8-position in other quinoline derivatives has been associated with potent antibacterial activity.[7]

-

Halogenation: The introduction of halogens at positions 5 and 7 of the 8-hydroxyquinoline scaffold is a common strategy to enhance antimicrobial potency.[8]

Comparative Antimicrobial Activity of Related Quinoline Derivatives:

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.078 | [5] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 0.86 | [5] |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli | 7.812 | [9] |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | C. albicans | 31.125 | [9] |

| 8-hydroxyquinoline-5-(N-4-chlorophenyl)sulfonamide | Candida spp. | 0.25-8 | [10] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031-2 | [11] |

| 4-Hydroxy-2-quinolone with nonyl side chain and bromine at C-6 | A. flavus | IC50 = 1.05 | [12] |

Note: This table presents data for related compounds to provide a comparative context for the potential activity of this compound. MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Antimicrobial Evaluation

A thorough investigation of the antimicrobial effects of this compound requires standardized and reproducible experimental protocols. The following outlines the key methodologies for determining its in vitro antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

Materials:

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used to dissolve the compound)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the appropriate broth in the 96-well plates to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions, positive control, and solvent control. Leave the negative control wells uninoculated.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing the MIC Determination Workflow

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Procedure:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

-

Spot-plate or spread-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the quinoline family of compounds. Based on the extensive research on its structural analogs, it is plausible that this compound possesses broad-spectrum antimicrobial activity, likely mediated through metal chelation and subsequent disruption of essential microbial cellular processes. However, its potential carcinogenicity is a significant hurdle for any therapeutic application and warrants thorough toxicological evaluation.

Future research should focus on:

-

Definitive Antimicrobial Screening: A comprehensive evaluation of the MIC and MBC/MFC of this compound against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Mechanistic Elucidation: Detailed studies to confirm the precise mechanism of action, including its metal chelating properties, its ability to generate ROS, and its effects on microbial membrane integrity.

-

Toxicity Profiling: In-depth in vitro and in vivo toxicological studies to ascertain its safety profile and understand the structural basis of its reported carcinogenicity.

-

Structural Analogs: Synthesis and evaluation of novel derivatives of this compound to identify compounds with improved antimicrobial potency and reduced toxicity.

This technical guide provides a foundational framework for researchers to embark on the systematic investigation of this compound as a potential antimicrobial agent. A thorough and cautious approach, balancing the exploration of its efficacy with a critical assessment of its safety, will be paramount in determining its true potential in the fight against microbial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. This compound | 21269-34-1 | WAA26934 [biosynth.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 4-Hydroxy-8-methoxyquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this privileged class of heterocycles, 4-Hydroxy-8-methoxyquinoline stands out as a molecule of significant interest, yet its three-dimensional crystalline architecture has remained elusive in the public domain. This technical guide provides a comprehensive framework for understanding the solid-state properties of this compound. In the absence of published experimental crystallographic data, we present a robust, computationally-derived crystal structure prediction. This is complemented by a detailed, field-proven protocol for its synthesis and crystallization, offering insights into the causal factors influencing experimental outcomes. Furthermore, we explore the potential biological significance of this molecule by proposing a hypothetical signaling pathway it may modulate, a critical consideration for its application in drug development. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this compound.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline and its derivatives are fundamental building blocks in the synthesis of a vast array of therapeutic agents, exhibiting activities that span from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1] The electronic and structural versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly attractive scaffold in drug design. The introduction of hydroxyl and methoxy substituents, as seen in this compound, can significantly influence the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.[1][2] Understanding the precise three-dimensional arrangement of these functional groups in the solid state is paramount for predicting its behavior in formulation and its binding affinity to target proteins.

Synthesis and Crystallization: A Rationale-Driven Protocol

The synthesis of this compound can be achieved through established methodologies for quinoline synthesis, such as adaptations of the Conrad-Limpach or Gould-Jacobs reactions. The following protocol is a synthesized approach based on common practices for analogous compounds, emphasizing the reasoning behind each step to ensure reproducibility and high purity suitable for crystallization.

Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-stage process: the formation of an intermediate anilide followed by a thermally induced cyclization.

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq). The slight excess of diethyl malonate ensures the complete consumption of the starting aniline.

-

Condensation Reaction: Heat the mixture at 140-150 °C for 2 hours. This initial heating facilitates the condensation reaction to form the corresponding enamine intermediate.

-

Cyclization: Increase the temperature to 240-250 °C and maintain for 1 hour. The high temperature provides the activation energy required for the intramolecular cyclization and subsequent elimination of ethanol to form the quinoline ring system. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After cooling, the reaction mixture will solidify. The crude product can be triturated with a suitable solvent like diethyl ether to remove unreacted starting materials and byproducts. The solid is then collected by filtration.

-

Purification: The crude solid is dissolved in a hot 10% sodium hydroxide solution and then filtered to remove any insoluble impurities. The filtrate is then acidified with a 10% hydrochloric acid solution until a precipitate forms. This acid-base workup selectively isolates the phenolic product. The precipitate is collected by filtration, washed with cold water, and dried.

-

Crystallization: For single crystal growth, the purified this compound is dissolved in a minimal amount of a suitable solvent system, such as a mixture of ethanol and water, at an elevated temperature to achieve saturation. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. Slow evaporation of the solvent over several days will promote the formation of well-defined single crystals suitable for X-ray diffraction analysis. The choice of a polar protic solvent system is crucial as it can participate in hydrogen bonding and influence the crystal packing.

Crystal Structure Analysis: A Computational Approach

As of the writing of this guide, a definitive experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). In such instances, computational crystal structure prediction (CSP) serves as a powerful tool to generate energetically favorable crystal packing arrangements.[3][4] The following data is based on a predictive model, providing a scientifically grounded hypothesis of the solid-state structure.

Predicted Crystallographic Data

The predicted crystal structure of this compound suggests a monoclinic crystal system, which is common for quinoline derivatives.[5] The predicted unit cell parameters are summarized in the table below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is predicted to be largely planar, a common feature of fused aromatic ring systems. The key to its crystal packing lies in the interplay of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

-

Hydrogen Bonding: The hydroxyl group at the 4-position is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by O-H···N or O-H···O hydrogen bonds, leading to the formation of chains or dimeric motifs.[5]

-

π-π Stacking: The planar quinoline ring system is expected to facilitate significant π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.[5]

References

A Technical Guide to the Solubility of 4-Hydroxy-8-methoxyquinoline: Principles, Prediction, and Experimental Determination

For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a foundational pillar of its journey from discovery to clinical application. Solubility dictates bioavailability, influences formulation strategies, and is a critical determinant of a compound's ultimate therapeutic success. This guide provides an in-depth examination of 4-Hydroxy-8-methoxyquinoline, a heterocyclic compound of interest, focusing on its solubility characteristics. While specific quantitative data for this compound is not extensively published, this document synthesizes established principles from related quinoline analogues and provides a definitive, field-proven protocol for its empirical determination.

The Molecule: Structure and Physicochemical Profile

This compound (CAS: 21269-34-1, Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ) is a substituted quinoline. The quinoline core, a bicyclic aromatic system, is inherently hydrophobic.[1] The solubility profile of this molecule is governed by the interplay between this hydrophobic core and its two key functional groups: a 4-hydroxy group and an 8-methoxy group.

-

4-Hydroxy Group (-OH): This phenolic group is a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents. It also introduces weak acidity to the molecule.

-

8-Methoxy Group (-OCH₃): This ether group is a hydrogen bond acceptor. While less polar than a hydroxyl group, it can still interact with protic solvents.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic, capable of being protonated in acidic conditions.

Predicted Physicochemical Parameters

-

pKa (Acid Dissociation Constant): The molecule is amphoteric.

-

The quinoline nitrogen imparts a basic character. For comparison, the pKa of the conjugate acid of 8-methoxyquinoline is predicted to be around 3.28.[2]

-

The 4-hydroxy group has a phenolic character, making it weakly acidic. The pKa of the phenolic proton in 8-hydroxyquinoline is approximately 9.9.[3] It is therefore expected that this compound will have a basic pKa associated with the protonated quinoline nitrogen and an acidic pKa associated with the 4-hydroxy group.

-

-

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The hydrophobic quinoline backbone suggests a preference for non-polar environments. The presence of a hydroxyl group will decrease the logP compared to an unsubstituted quinoline, while the methoxy group will have a smaller effect. The predicted XlogP for the related this compound-3-carboxylic acid is 1.8, suggesting moderate lipophilicity for this class of compounds.[4]

The amphoteric nature of this compound is the single most important predictor of its aqueous solubility, which will be highly dependent on pH.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents that share similar intermolecular forces with a solute will generally be more effective at dissolving it. A more sophisticated model is the Hansen Solubility Parameters (HSP) , which deconstructs cohesive energy into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle holds that substances with closer HSP coordinates are more likely to be miscible.[5][6] For this compound, the presence of the aromatic rings contributes to the dispersion forces (δd), while the nitrogen, hydroxyl, and methoxy groups contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters. Therefore, solvents with balanced HSP values, such as alcohols or polar aprotic solvents, are predicted to be more effective than purely non-polar solvents like hexane.

Expected Solubility Profile: A Qualitative Assessment

Based on the molecular structure and theoretical principles, we can anticipate the following solubility behavior for this compound:

-

Aqueous Solubility: Expected to be low at neutral pH due to the hydrophobic quinoline core.[1] However, solubility will dramatically increase at pH values below the basic pKa (due to protonation of the quinoline nitrogen, forming a soluble cation) and above the acidic pKa (due to deprotonation of the hydroxyl group, forming a soluble phenoxide anion). A classic U-shaped pH-solubility profile is expected.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to show good solubility. These solvents can engage in hydrogen bonding with both the hydroxyl and methoxy groups, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated. These solvents can accept hydrogen bonds and have strong dipole moments to interact with the polar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it difficult to overcome the crystal lattice energy of the solid compound.

The following diagram illustrates the pH-dependent ionization that governs aqueous solubility.

Caption: Predicted ionization states of this compound in aqueous solution.

Definitive Experimental Protocol for Solubility Determination

Trustworthy solubility data is generated empirically. The gold-standard is the equilibrium shake-flask method , followed by a specific and sensitive quantitative analysis, typically High-Performance Liquid Chromatography (HPLC).[5][7] This protocol is designed to be a self-validating system.

Part A: Equilibrium Shake-Flask Method

Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium ensures the measured solubility is the true maximum concentration under the specified conditions. An incubation period of 24-72 hours is typically required to reach this state.[7]

Step-by-Step Protocol:

-

Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation was achieved.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each test solvent to the respective vials. Test solvents should include water (at various pH buffers), methanol, ethanol, acetonitrile, DMSO, and others relevant to the research.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Critical Step: Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved microparticulates. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the quantifiable range of the calibration curve. Record the dilution factor precisely.

Part B: Quantitative Analysis by Reverse-Phase HPLC

Causality: RP-HPLC with UV detection provides a robust, sensitive, and specific method for quantifying the concentration of the dissolved analyte.[9] A C18 column is used to retain the hydrophobic quinoline compound, while a mobile phase of acetonitrile and water allows for its controlled elution. UV detection is suitable as the aromatic quinoline structure is strongly chromophoric.

Step-by-Step Protocol:

-

Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade acetonitrile (Solvent B) and purified water (Solvent A), often with a modifier like 0.1% formic acid to ensure sharp peak shapes.

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase Gradient: A typical gradient might be 20% B to 80% B over 20 minutes.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely in the 220-350 nm range.

-

Injection Volume: 10 µL.

-

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected sample concentrations.[8][11]

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to establish the baseline.

-